molecular formula C5H3NO4S B180939 5-Nitrothiophene-2-carboxylic acid CAS No. 6317-37-9

5-Nitrothiophene-2-carboxylic acid

Cat. No. B180939
M. Wt: 173.15 g/mol
InChI Key: UNEPVPOHGXLUIR-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

5-Nitro-2-thiophenecarboxylic acid (7.50 g, 43.3 mmol), NH4Cl (6.95 g, 130 mmol), HOBT (8.62 g, 56.3 mmol), and EDC (12.46 g, 65.0 mmol) were combined with DMF (100 mL) and DIEA (15.13 mL, 87.0 mmol). The reaction was stirred at room temperature overnight. The brown solution was concentrated, diluted with saturated NaHCO3, and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. The solid residue was triturated with CH2Cl2 and filtered to isolate the title compound as a colorless solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.95 g
Type
reactant
Reaction Step Two
Name
Quantity
8.62 g
Type
reactant
Reaction Step Three
Name
Quantity
12.46 g
Type
reactant
Reaction Step Four
Name
Quantity
15.13 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][C:7]([C:9]([OH:11])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH4+].[Cl-].C1C=CC2N(O)N=[N:20]C=2C=1.C(Cl)CCl.CCN(C(C)C)C(C)C>CN(C=O)C>[N+:1]([C:4]1[S:8][C:7]([C:9]([NH2:20])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C(=O)O
Step Two
Name
Quantity
6.95 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
8.62 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
Quantity
12.46 g
Type
reactant
Smiles
C(CCl)Cl
Step Five
Name
Quantity
15.13 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The brown solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(S1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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